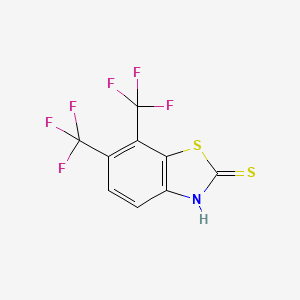
6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione is a chemical compound characterized by the presence of trifluoromethyl groups at the 6 and 7 positions of a benzothiazole ring, with a thione group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione typically involves the reaction of 4,5-diaminouracil hydrochlorides with perfluorobutane-2,3-dione. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoromethyl groups and the thione moiety, which can affect the reactivity and stability of the compound .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted benzothiazole derivatives .
Scientific Research Applications
6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thione moiety can interact with various enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Trifluoromethyl-2H-thiopyran
- 6,7-Bis(trifluoromethyl)-8-substituted pteridine-2,4(1H,3H)-dione
- 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole
Uniqueness
6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
920980-57-0 |
|---|---|
Molecular Formula |
C9H3F6NS2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
6,7-bis(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C9H3F6NS2/c10-8(11,12)3-1-2-4-6(18-7(17)16-4)5(3)9(13,14)15/h1-2H,(H,16,17) |
InChI Key |
ZVSFAULHSHVKII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1C(F)(F)F)C(F)(F)F)SC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















